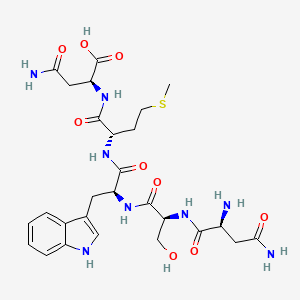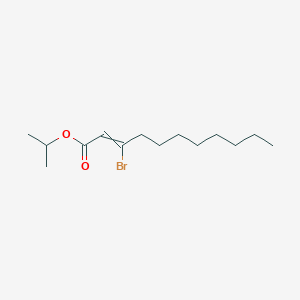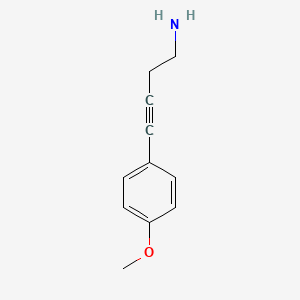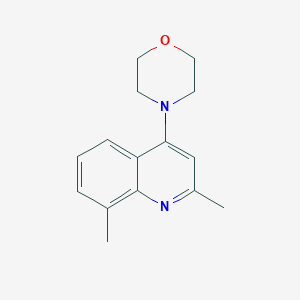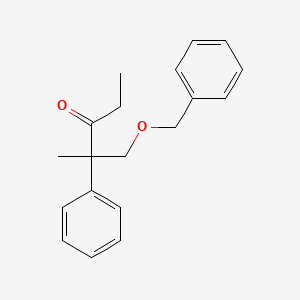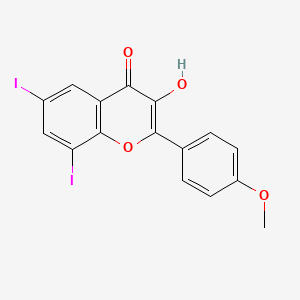
3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. It is characterized by the presence of hydroxy, diiodo, and methoxyphenyl groups attached to a chromen-4-one backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves the iodination of a precursor flavonoid compound. The general synthetic route includes:
Starting Material: The synthesis begins with a suitable flavonoid precursor, such as 3-hydroxyflavone.
Iodination: The precursor undergoes iodination using iodine and an oxidizing agent like potassium iodide in an acidic medium.
Methoxylation: The iodinated intermediate is then subjected to methoxylation using a methoxy group donor, such as dimethyl sulfate, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
化学反应分析
Types of Reactions
3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The diiodo groups can be reduced to form deiodinated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-oxo-6,8-diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one.
Reduction: Formation of 3-hydroxy-6,8-dihydro-2-(4-methoxyphenyl)-4H-chromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
作用机制
The mechanism of action of 3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
The exact mechanism can vary depending on the specific biological context and the target molecules involved .
相似化合物的比较
Similar Compounds
3-Hydroxy-6,8-diiodo-2-phenyl-4H-chromen-4-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
3-Hydroxy-6,8-diiodo-2-(4-hydroxyphenyl)-4H-chromen-4-one: Contains a hydroxy group instead of a methoxy group, potentially altering its properties.
Uniqueness
3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one is unique due to the presence of both diiodo and methoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
831224-52-3 |
|---|---|
分子式 |
C16H10I2O4 |
分子量 |
520.06 g/mol |
IUPAC 名称 |
3-hydroxy-6,8-diiodo-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H10I2O4/c1-21-10-4-2-8(3-5-10)15-14(20)13(19)11-6-9(17)7-12(18)16(11)22-15/h2-7,20H,1H3 |
InChI 键 |
AWKSRAXKQHUUQS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC(=C3)I)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)
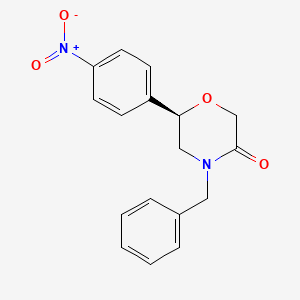
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)
